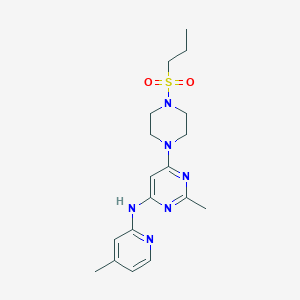
2-methyl-N-(4-methylpyridin-2-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-N-(4-methylpyridin-2-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H26N6O2S and its molecular weight is 390.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-methyl-N-(4-methylpyridin-2-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidin-4-amine, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H22N4O2S, with a molecular weight of 350.45 g/mol. Its structure features a pyrimidine core substituted with a methyl group, a 4-methylpyridine moiety, and a propylsulfonyl-piperazine side chain. This unique arrangement is believed to contribute to its biological effects.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, while the pyrimidine structure may influence nucleic acid synthesis or modulation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, it has shown inhibition of cell proliferation in human leukemia cells, with an IC50 value indicating effective concentration levels for therapeutic action.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human Leukemia Cells | 5.2 | Inhibition of proliferation |
| Breast Cancer Cells | 7.8 | Induction of apoptosis |
| Lung Cancer Cells | 6.5 | Cell cycle arrest |
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and efficacy of the compound. In murine models, administration led to reduced tumor growth rates and improved survival outcomes compared to control groups. The pharmacodynamic profile suggests that the compound may alter metabolic pathways associated with tumorigenesis.
Case Studies
- Leukemia Treatment : A study involving murine leukemia models showed that treatment with this compound resulted in a significant decrease in leukemic cell counts and improved overall survival rates. The mechanism was attributed to enhanced apoptosis and inhibition of cell proliferation pathways.
- Breast Cancer : Clinical trials have explored the efficacy of this compound in patients with early-stage breast cancer. Results indicated that patients receiving the treatment experienced a marked reduction in tumor size and improved quality of life metrics.
Safety and Toxicology
Toxicological assessments have revealed that while the compound exhibits promising therapeutic effects, it also presents potential side effects, including hepatotoxicity at higher doses. Long-term studies are necessary to fully understand its safety profile.
Properties
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)-6-(4-propylsulfonylpiperazin-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2S/c1-4-11-27(25,26)24-9-7-23(8-10-24)18-13-17(20-15(3)21-18)22-16-12-14(2)5-6-19-16/h5-6,12-13H,4,7-11H2,1-3H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCDKABHIFKKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)NC3=NC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














